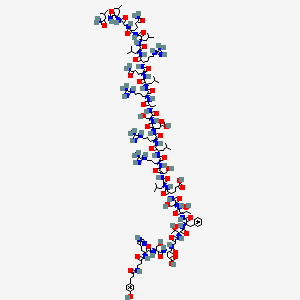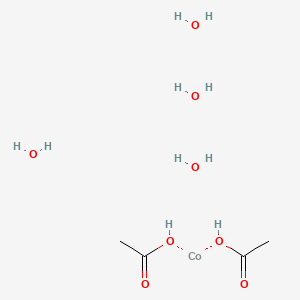
Deamino-tyr-beta-ala-secretin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Deamino-tyr-beta-ala-secretine est un analogue peptidique synthétique de la sécrétine, une hormone qui joue un rôle crucial dans la régulation de l'homéostasie de l'eau et la sécrétion de bicarbonate dans le pancréas. Ce composé est souvent utilisé dans la recherche scientifique en raison de sa stabilité et de son activité biologique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Deamino-tyr-beta-ala-secretine implique la synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide, suivie de l'ajout séquentiel d'acides aminés protégés. Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide d'agents d'activation tels que le HBTU ou le DIC. Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés et le peptide est clivé de la résine .
Méthodes de production industrielle
La production industrielle de la Deamino-tyr-beta-ala-secretine suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. La purification du produit final est généralement réalisée par chromatographie liquide haute performance (HPLC) afin de garantir une pureté et une qualité élevées .
Analyse Des Réactions Chimiques
Types de réactions
La Deamino-tyr-beta-ala-secretine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire au niveau des résidus de méthionine, conduisant à la formation de méthionine sulfoxyde.
Réduction : Les ponts disulfure au sein du peptide peuvent être réduits en thiols libres à l'aide d'agents réducteurs tels que le dithiothréitol (DTT).
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou acide performique.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Dérivés d'acides aminés avec des groupes protecteurs appropriés.
Principaux produits formés
Oxydation : Méthionine sulfoxyde.
Réduction : Thiols libres provenant des ponts disulfure.
Substitution : Analogues peptidiques avec des séquences d'acides aminés modifiées.
Applications de recherche scientifique
La Deamino-tyr-beta-ala-secretine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme peptide modèle pour étudier les techniques de synthèse et de modification des peptides.
Biologie : Employée dans des études sur les interactions hormone-récepteur et les voies de transduction du signal.
Médecine : Étudiée pour ses effets thérapeutiques potentiels dans les conditions liées à une déficience ou à un dysfonctionnement de la sécrétine.
Industrie : Utilisée dans le développement de tests diagnostiques et comme étalon dans les processus de contrôle qualité.
Mécanisme d'action
La Deamino-tyr-beta-ala-secretine exerce ses effets en se liant au récepteur de la sécrétine, un récepteur couplé aux protéines G (RCPG) situé à la surface des cellules cibles. Lors de la liaison, le récepteur subit un changement conformationnel, activant la protéine G associée. Cette activation déclenche une cascade d'événements de signalisation intracellulaires, conduisant à la sécrétion de bicarbonate et d'eau dans le pancréas. Les cibles moléculaires et les voies impliquées comprennent la voie AMPc-PKA et la régulation des canaux ioniques .
Applications De Recherche Scientifique
Deamino-tyr-beta-ala-secretin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of hormone-receptor interactions and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to secretin deficiency or dysfunction.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes.
Mécanisme D'action
Deamino-tyr-beta-ala-secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor (GPCR) located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating the associated G protein. This activation triggers a cascade of intracellular signaling events, leading to the secretion of bicarbonate and water in the pancreas. The molecular targets and pathways involved include the cAMP-PKA pathway and the regulation of ion channels .
Comparaison Avec Des Composés Similaires
Composés similaires
Sécrétine : L'hormone naturelle ayant une activité biologique similaire, mais une stabilité moindre.
Peptide intestinal vasoactif (VIP) : Une autre hormone peptidique ayant des fonctions qui se chevauchent, mais une spécificité des récepteurs différente.
Glucagon : Une hormone peptidique impliquée dans le métabolisme du glucose, présentant des similitudes structurelles.
Unicité
La Deamino-tyr-beta-ala-secretine est unique en raison de sa stabilité accrue et de sa résistance à la dégradation enzymatique par rapport à la sécrétine naturelle. Cela en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
61417-46-7 |
|---|---|
Formule moléculaire |
C142H233N45O44 |
Poids moléculaire |
3274.6 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[3-[3-(4-hydroxyphenyl)propanoylamino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H233N45O44/c1-67(2)49-88(131(224)186-111(73(13)14)114(145)207)165-106(199)60-160-116(209)85(36-39-102(143)195)170-125(218)91(52-70(7)8)177-127(220)92(53-71(9)10)175-119(212)82(28-22-45-157-140(148)149)167-122(215)86(37-40-103(144)196)171-126(219)90(51-69(5)6)173-118(211)81(27-21-44-156-139(146)147)166-115(208)74(15)163-133(226)98(62-188)181-130(223)97(58-110(205)206)179-121(214)83(29-23-46-158-141(150)151)168-124(217)89(50-68(3)4)174-120(213)84(30-24-47-159-142(152)153)169-134(227)99(63-189)182-128(221)93(54-72(11)12)176-123(216)87(38-42-108(201)202)172-135(228)101(65-191)184-138(231)113(76(17)193)187-132(225)94(55-78-25-19-18-20-26-78)180-137(230)112(75(16)192)185-107(200)61-161-117(210)96(57-109(203)204)178-136(229)100(64-190)183-129(222)95(56-79-59-154-66-162-79)164-105(198)43-48-155-104(197)41-33-77-31-34-80(194)35-32-77/h18-20,25-26,31-32,34-35,59,66-76,81-101,111-113,188-194H,21-24,27-30,33,36-58,60-65H2,1-17H3,(H2,143,195)(H2,144,196)(H2,145,207)(H,154,162)(H,155,197)(H,160,209)(H,161,210)(H,163,226)(H,164,198)(H,165,199)(H,166,208)(H,167,215)(H,168,217)(H,169,227)(H,170,218)(H,171,219)(H,172,228)(H,173,211)(H,174,213)(H,175,212)(H,176,216)(H,177,220)(H,178,229)(H,179,214)(H,180,230)(H,181,223)(H,182,221)(H,183,222)(H,184,231)(H,185,200)(H,186,224)(H,187,225)(H,201,202)(H,203,204)(H,205,206)(H4,146,147,156)(H4,148,149,157)(H4,150,151,158)(H4,152,153,159)/t74-,75+,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,111-,112-,113-/m0/s1 |
Clé InChI |
SSNOLQGOKGOOCG-DSOQYHOLSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CCNC(=O)CCC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12042815.png)

![[4-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12042833.png)
![9-Fluoro-1-hydroxy-5-methyl-3-oxo-6,7-dihydro-3h,5h-pyrido[3,2,1-ij]quinoline-2-carboxylic acid pyridin-4-ylamide](/img/structure/B12042837.png)



![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)
